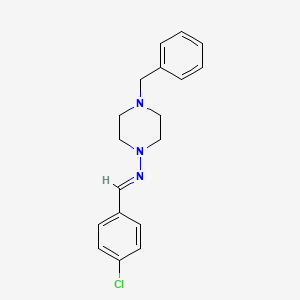

(4-Benzyl-piperazin-1-yl)-(4-chloro-benzylidene)-amine

Description

(4-Benzyl-piperazin-1-yl)-(4-chloro-benzylidene)-amine is a Schiff base compound characterized by a piperazine ring substituted with a benzyl group at the 4-position, linked via an imine bond to a 4-chlorobenzylidene moiety.

Properties

Molecular Formula |

C18H20ClN3 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)methanimine |

InChI |

InChI=1S/C18H20ClN3/c19-18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b20-14+ |

InChI Key |

FPOJNXYBFPHMSF-XSFVSMFZSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl |

solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-benzylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine group of the piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of 4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene moiety enhance electrophilicity, improving coordination with metal ions .

- Bulkier substituents (e.g., biphenyl in ) increase molecular weight and may reduce solubility but improve π-π stacking interactions.

- Heterocyclic modifications (e.g., thiazine in ) introduce additional binding sites for biological or catalytic applications.

Table 2: Activity Comparison of Selected Analogs

Key Trends :

- Chloro substituents consistently outperform nitro or methyl groups in corrosion inhibition due to stronger electron-withdrawing effects, enhancing adsorption on metal surfaces .

- Piperazine derivatives exhibit improved solubility and bioavailability compared to non-cyclic amines, as seen in piperazine-thiophene hybrids .

Corrosion Inhibition

Schiff bases with 4-chloro-benzylidene groups demonstrate superior corrosion inhibition in acidic environments. For example, (4-chloro-benzylidene)-(2-methoxy-phenyl)-amine achieves 85% efficiency at 298 K, attributed to the formation of a protective film on aluminum surfaces via Cl-mediated chemisorption . Polarization studies confirm mixed-type inhibition, affecting both anodic and cathodic reactions .

Coordination Chemistry

4-Chloro-benzylidene Schiff bases form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), leveraging the imine nitrogen and chloro group for chelation. These complexes exhibit enhanced catalytic and redox properties compared to free ligands .

Biological Activity

The compound (4-Benzyl-piperazin-1-yl)-(4-chloro-benzylidene)-amine , also known as 4-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-1-piperazinamine, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and research findings, supported by various studies and data tables.

Synthesis

The synthesis of this compound typically involves the condensation reaction between piperazine derivatives and appropriate aldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol, with catalysts that may enhance yield and purity.

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

Anticancer Activity

A significant focus has been on the compound's potential as an anticancer agent. Studies have shown that derivatives of piperazine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated potent inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression.

Table 1: Cytotoxicity of Piperazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.6 |

| Similar Piperazine Derivative | A549 (Lung Cancer) | 3.2 |

| Similar Piperazine Derivative | HeLa (Cervical Cancer) | 2.8 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets, including receptor tyrosine kinases such as EGFR and PDGFR. This interaction leads to inhibition of signaling pathways that promote cell proliferation and survival in cancer cells.

Case Studies

Several case studies have been documented regarding the efficacy of piperazine derivatives in treating various cancers:

- Study on MCF-7 Cells : A study demonstrated that this compound significantly inhibited cell viability in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential for further development as an anticancer therapeutic.

- Docking Studies : Molecular docking simulations revealed that the compound binds effectively within the active sites of targeted kinases, confirming its role as a potential inhibitor.

Pharmacological Properties

In addition to anticancer activity, this compound has been explored for other pharmacological effects:

Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties against a range of bacteria and fungi. The structure of this compound suggests it may also possess such activity, warranting further investigation.

Neuropharmacological Effects

Some studies have hinted at potential neuropharmacological benefits, particularly related to the modulation of neurotransmitter systems due to the piperazine moiety's known interactions with serotonin and dopamine receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.